molecular formula C16H14O3 B2369741 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one CAS No. 328022-11-3

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Cat. No.: B2369741
CAS No.: 328022-11-3
M. Wt: 254.285
InChI Key: UKEUVKWLWUFVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is a synthetic derivative of the benzo[c]chromen-6-one scaffold, characterized by a propargyloxy (prop-2-ynyloxy) substituent at position 3 and a partially saturated tetracyclic ring system. The propargyloxy group introduces a rigid, electron-withdrawing triple bond, which may enhance electronic conjugation and influence interactions with biological targets or metal ions compared to other substituents .

Properties

IUPAC Name

3-prop-2-ynoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h1,7-8,10H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEUVKWLWUFVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one typically involves the reaction of 7,8,9,10-tetrahydro-benzo[c]chromen-6-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

The benzo[c]chromen-6-one derivatives differ in two key aspects:

Ring Saturation: Non-saturated analogs (e.g., Urolithin B, 3-hydroxy-6H-benzo[c]chromen-6-one) exhibit planar aromatic systems, enhancing π-π stacking and fluorescence . Partially saturated analogs (e.g., THU-OH, 3-hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one) have reduced aromaticity, which may improve solubility and alter binding kinetics .

Substituent at Position 3: Substituent Example Compound Key Properties Hydroxy (-OH) Urolithin B (URO-B) Selective Fe³⁺ fluorescence quenching; high metal-binding affinity . Alkoxy (-OR) 3-Propoxy-tetrahydro-benzo[c]chromen-6-one Enhanced PDE2 inhibition (IC₅₀ ~34 μM) compared to hydroxy derivatives .

Fluorescence and Metal Interaction Properties

  • Hydroxy Derivatives (URO-B and THU-OH) :

    • URO-B and THU-OH act as "on-off" fluorescent sensors for Fe³⁺, with THU-OH showing improved membrane permeability in cellular assays due to its saturated ring .
    • Substitution at position 4 (e.g., 4-(1-hydroxyethyl)) alters fluorescence from quenching to enhancement, highlighting substituent-dependent effects .
  • Alkoxy Derivatives :

    • 3-Propoxy and 3-bromohexyloxy analogs exhibit moderate fluorescence but superior PDE2 inhibitory activity compared to hydroxy derivatives, suggesting substituent hydrophobicity enhances enzyme binding .
  • Propargyloxy Derivative (Target Compound) :

    • The triple bond in the propargyl group may reduce fluorescence intensity compared to hydroxy groups but improve stability in biological environments. Direct data is lacking, but inferences are drawn from similar electron-withdrawing substituents .

Key Research Findings and Implications

Fluorescence Applications : The propargyloxy group’s electron-withdrawing nature may enable tunable fluorescence for metal sensing, though quenching effects similar to hydroxy derivatives are anticipated .

Drug Design : Substituent length and hydrophobicity are critical for PDE2 inhibition. The propargyl group’s compact structure may balance steric and electronic effects, warranting further enzymatic assays .

Safety Profile : THU-OH and URO-B show low cytotoxicity in neuroblastoma/glioblastoma cells, suggesting the propargyloxy derivative may also be biocompatible .

Biological Activity

The compound 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is a derivative of the chromenone family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C16H14O3C_{16}H_{14}O_{3}. Its structure includes a chromenone backbone with a propyne group, which may influence its interactions with biological targets.

Structural Formula

C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_{3}

Antioxidant Properties

Research indicates that compounds within the chromenone family exhibit significant antioxidant properties. For example, derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cellular models. This property suggests potential applications in preventing oxidative damage linked to chronic diseases.

Neuroprotective Effects

Several studies have highlighted the neuroprotective effects of chromenone derivatives. In particular, the compound has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic neurotransmission, potentially improving cognitive function.

Table 1: Neuroprotective Activity of Chromenone Derivatives

CompoundAChE Inhibition (IC50)Neuroprotective Mechanism
This compoundTBDAChE inhibition and free radical scavenging
7-aminoalkoxy-3-phenylcoumarins0.27 μMAβ aggregation inhibition

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Emerging data suggest that this compound may possess anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Study 1: Neuroprotective Effects in PC12 Cells

In a study investigating the neuroprotective effects of chromenone derivatives on PC12 cells exposed to hydrogen peroxide, this compound demonstrated significant protective effects against oxidative stress-induced cell death. The results indicated a dose-dependent relationship with cell viability improvements.

Study 2: Anticancer Activity in Breast Cancer Models

Another study explored the anticancer potential of this compound in breast cancer cells. The findings revealed that treatment with the compound led to a reduction in cell proliferation and increased apoptosis rates compared to untreated controls.

Q & A

Basic: What synthetic methodologies are effective for preparing benzo[c]chromen-6-one derivatives, and how are reaction conditions optimized?

Answer:
Synthesis typically involves multi-step pathways, such as cyclocondensation of substituted resorcinol derivatives with cyclic ketones or esters. For example:

  • Key steps :
    • Use of ZrCl₄ or CuSO₄/NaOH catalysts for cyclization (e.g., formation of intermediates from ethyl 2-oxocyclohexanecarboxylate and resorcinol) .
    • Alkylation or substitution at the 3-position using halides (alkyl/heterocyclic bromides) to introduce functional groups .
  • Optimization :
    • Temperature control (e.g., 100°C for Suzuki couplings) and reaction times (12–24 hours) .
    • Progress monitoring via TLC or HPLC to ensure purity (>95%) and high yields (60–85%) .

Advanced: How can diastereoselectivity be controlled during the synthesis of hexahydro-benzo[c]chromen-6-one derivatives?

Answer:
Diastereodivergent synthesis is achievable via organocatalytic domino reactions:

  • Method : Modular diphenylprolinol silyl ether (MDO) catalysts enable stereochemical control in Michael/Michael/hemiacetalization cascades .
  • Outcomes :
    • Diastereomeric ratios up to 98:2 and enantiomeric excess (ee) >99% .
    • Oxidation post-reaction (e.g., PCC) stabilizes the hemiacetal product .

Basic: What fluorescence properties make benzo[c]chromen-6-one derivatives suitable as metal ion sensors?

Answer:
These compounds exhibit substituent-dependent fluorescence "on-off" behavior:

  • Iron(III) sensing :
    • Derivatives like 3-hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one show selective fluorescence quenching (OFF) with Fe³⁺ due to electron transfer .
    • Contrastingly, 4-substituted analogues display fluorescence enhancement (ON) with other metals (e.g., Al³⁺) via chelation-induced rigidification .

Advanced: How do substituent effects at the 3- and 4-positions influence fluorescence quantum yields and metal selectivity?

Answer:

  • 3-Position : Electron-withdrawing groups (e.g., -Cl, -CN) reduce quantum yields by promoting non-radiative decay .
  • 4-Position : Bulky substituents (e.g., hydroxyethyl) enhance metal selectivity by sterically modulating binding pockets. For example:
    • (±)-7,8,9,10-Tetrahydro-3-hydroxy-4-(1-hydroxyethyl) derivatives show a 3.5-fold fluorescence increase with Al³⁺ vs. Fe³⁺ .
  • Quantitative analysis : Measure Stokes shifts (Δλ) and lifetime decay to correlate structure with photophysical properties .

Basic: How should researchers handle safety uncertainties when physical/chemical property data (e.g., melting point, solubility) are unavailable?

Answer:

  • Precautionary measures :
    • Assume high reactivity: Use full-face shields, NIOSH-approved respirators, and chemically resistant gloves (e.g., nitrile) .
    • Avoid aqueous disposal without prior neutralization to prevent environmental release .
  • Data gaps : Perform small-scale stability tests (DSC/TGA) and solubility screens (DMSO, EtOH, H₂O) .

Advanced: How can contradictions in fluorescence behavior (e.g., enhancement vs. quenching) across studies be resolved?

Answer:

  • Root causes :
    • Solvent polarity effects (e.g., acetonitrile vs. DMSO) alter metal-ligand coordination modes .
    • pH-dependent protonation of hydroxyl groups (e.g., pKa ~8.5 for 3-OH) modulates electronic transitions .
  • Resolution strategies :
    • Standardize solvent systems and pH buffers (e.g., 10 mM HEPES, pH 7.4).
    • Compare excitation-emission matrices (EEMs) under identical conditions .

Advanced: What assays are used to evaluate benzo[c]chromen-6-one derivatives as cholinesterase inhibitors?

Answer:

  • Ellman’s assay :
    • Measure IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using DTNB (5,5’-dithiobis-2-nitrobenzoic acid) .
    • Example: 7,8,9,10-tetrahydro derivatives show IC₅₀ = 2.1 μM for AChE vs. 8.7 μM for BChE .
  • Kinetic studies : Lineweaver-Burk plots to determine inhibition mechanisms (competitive/uncompetitive) .

Advanced: What mechanistic insights explain the metal-specific fluorescence responses of these compounds?

Answer:

  • Fe³⁺ quenching : Inner-sphere complexation facilitates ligand-to-metal charge transfer (LMCT), reducing excited-state lifetimes .
  • Al³⁺ enhancement : Chelation rigidifies the fluorophore, suppressing C–N bond rotation and minimizing non-radiative decay .
  • Validation :
    • X-ray crystallography of metal complexes (e.g., Al³⁺ adducts) .
    • DFT calculations to map frontier molecular orbitals (HOMO-LUMO gaps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.